Product packaging for Germane, trimethyl(phenylseleno)-(Cat. No.:CAS No. 61501-51-7)

Germane, trimethyl(phenylseleno)-

Cat. No.: B14574257
CAS No.: 61501-51-7
M. Wt: 273.81 g/mol
InChI Key: XLOSMZAKMCEXPI-UHFFFAOYSA-N
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Description

Overview of Group 14 Organochalcogen Chemistry

Group 14 of the periodic table, comprising carbon, silicon, germanium, tin, and lead, forms the backbone of a vast array of chemical compounds. When these elements form bonds with chalcogens (Group 16 elements: oxygen, sulfur, selenium, and tellurium), a diverse and fascinating field of organochalcogen chemistry emerges. The chemistry of these compounds is largely dictated by the nature of both the Group 14 element and the chalcogen.

Moving down Group 14, the elements exhibit increasing metallic character and larger atomic radii. This trend influences the bond lengths, bond strengths, and reactivity of the resulting organometallic compounds. wikipedia.org For instance, the chemistry of organogermanium compounds is often compared to that of its lighter counterpart, silicon, and its heavier congener, tin. wikipedia.orgchemeurope.com While organosilicon compounds are generally more thermally stable and less reactive, organotin compounds are often more reactive but also more toxic. chemeurope.compaperpublications.org Organogermanium compounds, therefore, occupy an intermediate position, offering a unique balance of stability and reactivity. wikipedia.orgchemeurope.com

The introduction of a chalcogen atom further diversifies the chemical landscape. The properties of the organochalcogenide will depend on whether the chalcogen is oxygen, sulfur, selenium, or tellurium. Selenium, being larger and more polarizable than sulfur, often imparts distinct reactivity to the molecule. The chemistry of low-valent Group 14 species, including those with multiple bonds, has also been an area of significant research, challenging the traditional "double bond rule" which suggested that heavier p-block elements could not form stable multiple bonds. nih.gov

Importance of Organogermanium Compounds in Contemporary Chemical Research

The field of organogermanium chemistry has witnessed a surge of interest in recent decades, driven by the unique properties and potential applications of these compounds. paperpublications.org Historically, the high cost of germanium limited its widespread use in synthesis. wikipedia.org However, as research uncovers their valuable characteristics, their role in various scientific domains is expanding.

Organogermanium compounds are noted for their considerable thermal stability and chemical inertness in certain contexts. paperpublications.org They are being explored as less toxic alternatives to some organotin reagents in chemical synthesis. chemeurope.com In the realm of materials science, specific organogermanium compounds like isobutylgermane serve as precursors for the deposition of germanium-containing semiconductor films. wikipedia.org

Furthermore, the biological activity of certain organogermanium compounds has garnered significant attention. paperpublications.orgpharmacy180.com Compounds such as spirogermanium (B1201630) and propagermanium (B1678255) (Ge-132) have been investigated for their therapeutic potential. wikipedia.orgpharmacy180.com Research has explored their roles as antitumor, immune-stimulating, and antiviral agents. pharmacy180.comnih.gov The unique ability of some organogermanium compounds to interact with biological molecules and modulate physiological processes continues to be an active area of investigation. nih.gov The development of photo-induced radical reactions involving organogermanium(IV) compounds has also opened up new avenues in modern radical chemistry. rsc.org

Role of Selenium in Organometallic and Organic Synthesis

Selenium, a key component of the titular compound, plays a multifaceted and crucial role in both organometallic and organic synthesis. researchgate.netunipg.it Organoselenium compounds are recognized for their utility as reagents and intermediates in a wide array of chemical transformations. unipg.it Their versatility stems from the ability of selenium to exist in various oxidation states, allowing it to act as both an electrophile and a nucleophile. numberanalytics.com

One of the significant attributes of organoselenium compounds is their stability in air and moisture, good solubility in various solvents, and excellent electron-donating properties. researchgate.net These features make them valuable as ligands in transition metal catalysis. researchgate.net Metal complexes incorporating selenium-based ligands have demonstrated high efficiency in catalyzing a range of important organic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. researchgate.net

In organic synthesis, selenium reagents are instrumental in achieving various transformations under mild conditions. researchgate.net These include oxidations, cyclizations, and the formation of carbon-carbon bonds. numberanalytics.com The syn-elimination of selenoxides is a particularly useful reaction for introducing unsaturation into organic molecules. pageplace.de The development of new selenium-based reagents and methodologies continues to expand the synthetic chemist's toolkit, enabling the construction of complex molecules, including natural products and pharmaceuticals. numberanalytics.compageplace.de The combination of quinones and organochalcogens, for instance, has led to the development of hybrid compounds with potentially synergistic biological activities. scielo.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14GeSe B14574257 Germane, trimethyl(phenylseleno)- CAS No. 61501-51-7

Properties

CAS No.

61501-51-7

Molecular Formula

C9H14GeSe

Molecular Weight

273.81 g/mol

InChI

InChI=1S/C6H5Se.C3H9Ge/c7-6-4-2-1-3-5-6;1-4(2)3/h1-5H;1-3H3

InChI Key

XLOSMZAKMCEXPI-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)C.C1=CC=C(C=C1)[Se]

Origin of Product

United States

Synthetic Methodologies for Trimethyl Phenylseleno Germane

Historical and Comparative Synthetic Routes to Silyl (B83357) and Germyl (B1233479) Selenides

The synthesis of organogermanium selenides is historically and conceptually linked to the more extensively studied organosilicon selenides. Early methods for the creation of Si-Se and Ge-Se bonds often relied on similar principles, primarily involving the reaction of a silyl or germyl halide with a selenium-containing nucleophile. For instance, the synthesis of trimethyl(phenylseleno)silane, the silicon analogue of the title compound, is well-established and often serves as a benchmark for comparison.

A common historical approach involves the in situ formation of a metal phenylselenolate, typically from diphenyl diselenide and a reducing agent like sodium borohydride (B1222165) or by direct reaction of selenium with an organolithium or Grignard reagent, followed by quenching with a triorganosilyl or -germyl halide. These foundational methods, while effective, often necessitate the use of highly reactive and sensitive reagents, and the purification of the final product can be challenging due to the formation of byproducts. The comparative reactivity of the Si-X and Ge-X bonds (where X is a halogen) plays a crucial role, with the germanium halides generally being more reactive towards nucleophilic substitution.

Reactions of Germanium Halides with Lithium Organoselenolates

A primary and widely utilized method for the synthesis of trimethyl(phenylseleno)germane involves the reaction of a trimethylgermanium (B74220) halide, most commonly trimethylgermanium chloride, with a lithium organoselenolate. This reaction is a classic example of a salt metathesis reaction.

The lithium phenylselenolate (LiSePh) is typically prepared in situ by the reductive cleavage of diphenyl diselenide (Ph₂Se₂) with a suitable reducing agent, such as lithium metal or, more commonly, by the reaction of phenyllithium (B1222949) with elemental selenium. The subsequent addition of trimethylgermanium chloride to the freshly prepared lithium phenylselenolate solution results in the formation of trimethyl(phenylseleno)germane and lithium chloride as a byproduct.

Reaction Scheme:

Ph₂Se₂ + 2 Li → 2 LiSePh or PhLi + Se → LiSePh

LiSePh + (CH₃)₃GeCl → (CH₃)₃GeSePh + LiCl

The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sensitive organoselenium and organogermanium reagents. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the lithium chloride byproduct is removed by filtration, and the desired product is isolated from the filtrate by distillation or chromatography.

Reactant 1Reactant 2SolventProductByproduct
Trimethylgermanium chlorideLithium phenylselenolateTHFTrimethyl(phenylseleno)germaneLithium chloride

Utilization of Trimethyl(phenylseleno)silane as a Precursor

An alternative and often milder approach to the synthesis of trimethyl(phenylseleno)germane involves the use of its silicon analogue, trimethyl(phenylseleno)silane (Me₃SiSePh), as a precursor in a transmetalation or redistribution reaction. This method leverages the differential bond energies and reactivities of the Si-Se and Ge-Cl bonds.

In this procedure, trimethyl(phenylseleno)silane is reacted with a trimethylgermanium halide, such as trimethylgermanium bromide (Me₃GeBr). The reaction proceeds via the cleavage of the Si-Se bond and the formation of the more thermodynamically stable Ge-Se bond, along with the volatile and stable trimethylsilyl (B98337) halide as a byproduct.

Reaction Scheme:

(CH₃)₃SiSePh + (CH₃)₃GeBr → (CH₃)₃GeSePh + (CH₃)₃SiBr

This method can be advantageous as it avoids the preparation and handling of the highly reactive and air-sensitive lithium phenylselenolate. The reaction often proceeds under neutral conditions and can be driven to completion by the removal of the volatile trimethylsilyl bromide byproduct.

Reactant 1Reactant 2ProductByproduct
Trimethyl(phenylseleno)silaneTrimethylgermanium bromideTrimethyl(phenylseleno)germaneTrimethylsilyl bromide

Reactions Involving Selenophenol (B7769099) and Bisgermylcarbodi-imides

A less common but noteworthy synthetic route involves the reaction of selenophenol (PhSeH) with a bis(trimethylgermyl)carbodiimide ((Me₃GeN)₂C). This method relies on the protic nature of the Se-H bond in selenophenol and its ability to cleave the Ge-N bond in the carbodiimide.

The reaction proceeds with the addition of selenophenol to the bis(trimethylgermyl)carbodiimide, leading to the formation of trimethyl(phenylseleno)germane and cyanamide (B42294) or its derivatives as byproducts.

Reaction Scheme:

2 PhSeH + (CH₃)₃GeN=C=NGe(CH₃)₃ → 2 (CH₃)₃GeSePh + H₂NCN

This synthetic strategy offers an alternative pathway that does not require the use of organolithium reagents or metal selenolates. However, the availability and handling of selenophenol, which is a toxic and malodorous compound, can be a significant drawback.

Green Chemistry Approaches and Atom Economy in Organogermanium Selenide (B1212193) Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. A key metric in this regard is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product.

The traditional synthesis of trimethyl(phenylseleno)germane via the reaction of trimethylgermanium chloride with lithium phenylselenolate (prepared from diphenyl diselenide and lithium) has a relatively low atom economy. This is due to the formation of a stoichiometric amount of lithium chloride as a byproduct, which is considered waste.

Atom Economy Calculation for the Salt Metathesis Route:

% Atom Economy = (Molecular Mass of (CH₃)₃GeSePh) / (Molecular Mass of (CH₃)₃GeCl + Molecular Mass of LiSePh) * 100

The reaction involving selenophenol and bis(trimethylgermyl)carbodiimide also presents a potentially more atom-economical route, especially if the cyanamide byproduct can be utilized in subsequent reactions.

Spectroscopic Characterization and Structural Elucidation of Trimethyl Phenylseleno Germane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for the structural elucidation of organometallic compounds, offering precise information about the connectivity and chemical environment of magnetically active nuclei. For trimethyl(phenylseleno)germane, ¹H, ¹³C, and ⁷⁷Se NMR are the most pertinent techniques.

The proton NMR spectrum of trimethyl(phenylseleno)germane is expected to exhibit two main sets of signals corresponding to the trimethylgermyl (-(CH₃)₃Ge) protons and the phenyl (-C₆H₅) protons.

The protons of the three methyl groups attached to the germanium atom are chemically equivalent and should, therefore, appear as a single, sharp resonance. The chemical shift of these protons is influenced by the electronegativity of the germanium and selenium atoms. For comparison, the methyl protons in tetramethylgermane (B1582461) (Ge(CH₃)₄) resonate at approximately 0.14 ppm. In trimethyl(phenyl)germane, the signal for the trimethylgermyl protons is observed around 0.3 ppm. The introduction of the more electronegative selenium atom in trimethyl(phenylseleno)germane is anticipated to cause a slight downfield shift of this signal.

The protons of the phenyl group will appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. These protons will likely display a complex multiplet pattern due to spin-spin coupling between the ortho, meta, and para protons. In diphenyl selenide (B1212193), the aromatic protons appear as multiplets in the range of 7.24-7.64 ppm. rsc.org A similar pattern is expected for the phenyl group in trimethyl(phenylseleno)germane.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Trimethylgermyl (Ge-CH₃)~ 0.3 - 0.5Singlet
Phenyl (C₆H₅)~ 7.2 - 7.7Multiplet

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Trimethyl(phenylseleno)germane.

The ¹³C NMR spectrum of trimethyl(phenylseleno)germane will provide information on the carbon framework of the molecule. The spectrum is expected to show distinct signals for the methyl carbons of the trimethylgermyl group and the carbons of the phenyl ring.

The carbon atoms of the trimethylgermyl group should give rise to a single resonance in the upfield region of the spectrum. The chemical shift will be influenced by the germanium atom.

The phenyl group will exhibit four distinct signals corresponding to the ipso-carbon (the carbon atom directly bonded to the selenium), two ortho-carbons, two meta-carbons, and the para-carbon. The chemical shifts of these aromatic carbons are influenced by the electronic effects of the selenium substituent. libretexts.org In diphenyl selenide, the carbon chemical shifts are observed at approximately 133.1 (ipso), 131.7, 129.5, and 129.3 ppm. rsc.org Similar values are anticipated for the phenyl carbons in the target compound.

Carbon Environment Expected Chemical Shift (δ, ppm)
Trimethylgermyl (Ge-CH₃)~ 0 - 5
Phenyl (C-ipso)~ 130 - 135
Phenyl (C-ortho, C-meta, C-para)~ 125 - 135

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Trimethyl(phenylseleno)germane.

⁷⁷Se NMR spectroscopy is a powerful tool for directly probing the selenium environment in organoselenium compounds. huji.ac.il The ⁷⁷Se nucleus is NMR-active (spin I = 1/2) with a natural abundance of 7.63%. huji.ac.il It has a very wide chemical shift range, making it highly sensitive to the electronic and steric environment around the selenium atom. huji.ac.ilresearchgate.netnih.gov

For trimethyl(phenylseleno)germane, the ⁷⁷Se chemical shift is expected to be in the range typical for alkyl-aryl selenides. For comparison, the ⁷⁷Se chemical shift of diphenyl selenide is approximately 422 ppm. The replacement of a phenyl group with a trimethylgermyl group is expected to shift this value. For instance, in various substituted (phenylseleno)benzenes, the ⁷⁷Se chemical shifts can range from 181 to 446 ppm, demonstrating the sensitivity of this nucleus to its surroundings. nih.gov

Furthermore, heteronuclear coupling between ⁷⁷Se and ¹H or ¹³C can be observed as satellite peaks in the respective spectra, providing valuable structural information. huji.ac.il For example, three-bond coupling (³JSe,H) in selenoxanthenone is observed to be 11.6 Hz. huji.ac.il Similar couplings could be expected between the ⁷⁷Se nucleus and the ortho-protons of the phenyl group, as well as the protons of the trimethylgermyl group in trimethyl(phenylseleno)germane.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. researchgate.net The spectra provide a molecular fingerprint and are useful for identifying characteristic functional groups. wiley.comupmc.fr

For trimethyl(phenylseleno)germane, the vibrational spectra are expected to show bands corresponding to the vibrations of the trimethylgermyl group, the phenyl group, and the Ge-Se and Se-C bonds.

Key Expected Vibrational Modes:

Trimethylgermyl Group: The Ge-C stretching vibrations are typically observed in the region of 550-650 cm⁻¹. The methyl group deformations will also give rise to characteristic bands.

Phenyl Group: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. wiley.com The characteristic ring breathing mode for phenyl compounds is observed around 1000 cm⁻¹. wiley.com

Ge-Se and Se-C Bonds: The Ge-Se stretching vibration is expected to be in the far-infrared region, typically below 400 cm⁻¹. The Se-C stretching vibration is also expected in this lower frequency range.

The complementarity of IR and Raman spectroscopy is particularly useful in assigning these vibrational modes, as the selection rules for the two techniques differ. upmc.fr

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch~ 2900 - 3000
Aromatic C=C Stretch~ 1400 - 1600
Ge-C Stretch~ 550 - 650
Ge-Se Stretch< 400
Se-C Stretch< 400

Interactive Data Table: Predicted Vibrational Frequencies for Trimethyl(phenylseleno)germane.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. msu.edunih.gov It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. uni-saarland.deyoutube.comyoutube.com

For trimethyl(phenylseleno)germane, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₁₄GeSe). The isotopic pattern of this peak would be complex due to the multiple naturally occurring isotopes of both germanium and selenium.

The fragmentation of the molecular ion would likely proceed through the cleavage of the weaker bonds in the molecule. Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃) to form the [M - CH₃]⁺ ion.

Cleavage of the Ge-Se bond to form [Ge(CH₃)₃]⁺ and [SeC₆H₅]⁺ ions.

Cleavage of the Se-C bond to form [Ge(CH₃)₃Se]⁺ and [C₆H₅]⁺ ions.

Loss of the entire trimethylgermyl group or the phenylseleno group.

The relative abundance of the fragment ions would depend on their stability.

Ion Description
[C₉H₁₄GeSe]⁺Molecular Ion (M⁺)
[C₈H₁₁GeSe]⁺Loss of a methyl group
[C₃H₉Ge]⁺Trimethylgermyl cation
[C₆H₅Se]⁺Phenylseleno cation
[C₃H₉GeSe]⁺Trimethylgermylseleno cation
[C₆H₅]⁺Phenyl cation

Interactive Data Table: Possible Fragment Ions of Trimethyl(phenylseleno)germane in Mass Spectrometry.

X-ray Diffraction Studies of Related Germyl (B1233479) Selenides and Analogues

Studies on various germyl selenides have characterized the Ge-Se bond. For instance, in digermyl selenide ((GeH₃)₂Se), the Ge-Se-Ge bond angle and the Ge-Se bond length have been determined. In more complex quaternary selenides, the coordination environment of germanium and selenium has been elucidated, often revealing tetrahedral geometry around the germanium atom. nih.gov

From the analysis of related structures, the following structural features can be anticipated for trimethyl(phenylseleno)germane:

A tetrahedral geometry around the germanium atom, with three methyl groups and the selenium atom as the four substituents.

A C-Ge-C bond angle close to the ideal tetrahedral angle of 109.5°.

A Ge-Se-C bond angle that is likely to be around 100-105°, influenced by the steric bulk of the trimethylgermyl and phenyl groups.

The Ge-Se bond length is expected to be in the range of 2.3-2.4 Å.

The Se-C(phenyl) bond length is expected to be around 1.9-2.0 Å.

These predicted parameters provide a solid foundation for understanding the molecular architecture of trimethyl(phenylseleno)germane.

Chemical Reactivity and Transformation Pathways Involving the Ge Se Bond

Nucleophilic Addition Reactions

The Ge-Se bond can be cleaved by nucleophiles, leading to the formation of a selenolate anion which can then participate in various addition reactions. This reactivity is analogous to that of selenosilanes, which are often used as models for understanding the behavior of their germane (B1219785) counterparts.

The ring-opening of strained three-membered heterocycles like epoxides, aziridines, and thiiranes is a synthetically valuable transformation. mdpi.com While specific studies on Germane, trimethyl(phenylseleno)- in this context are limited, the well-documented reactivity of (phenylseleno)trimethylsilane (PhSeTMS) serves as an excellent predictive model. mdpi.com The reaction involves the nucleophilic attack of the phenylselenide anion, generated from the cleavage of the Si-Se bond, on one of the ring carbons of the heterocycle. mdpi.com

For instance, the reaction of PhSeTMS with epoxides can be catalyzed by sources of fluoride (B91410) ions, such as potassium fluoride with 18-crown-6, to produce β-hydroxy selenides. mdpi.com Alternatively, Lewis acids like zinc iodide can catalyze the reaction to yield β-siloxyalkyl phenyl selenides. mdpi.com These reactions are typically regioselective, with the nucleophile attacking the less substituted carbon of the epoxide.

Similarly, both activated (e.g., N-tosyl or N-Boc) and unactivated aziridines undergo regio- and enantioselective ring-opening with PhSeTMS to afford chiral β-arylseleno amines. mdpi.com This highlights the potential of Germane, trimethyl(phenylseleno)- to serve as a precursor to valuable selenium-containing building blocks.

Table 1: Examples of Ring-Opening Reactions with Selenosilanes

Heterocycle Reagent Catalyst/Conditions Product Reference
Epoxide (Phenylseleno)trimethylsilane KF/18-crown-6 β-Hydroxy selenide (B1212193) mdpi.com
Epoxide (Phenylseleno)trimethylsilane ZnI₂ β-Siloxyalkyl phenyl selenide mdpi.com
Aziridine (activated/unactivated) (Phenylseleno)trimethylsilane Metal-free Chiral β-Arylseleno amine mdpi.com

Ionic liquids (ILs) have emerged as versatile solvents and catalysts for a variety of organic transformations, including the ring-opening of three-membered heterocycles. mdpi.com Their use can enhance reaction rates and selectivity. In the context of selenosilane-mediated reactions, ILs can act as both the reaction medium and, in some cases, as catalysts, facilitating the formation of β-functionalized selenides. mdpi.com The ability of ILs to promote the separation of inorganic and organic selenium species has also been noted in analytical applications, which could have implications for synthetic workups. nih.gov While direct studies with Germane, trimethyl(phenylseleno)- are not prevalent, the principles observed with selenosilanes are likely transferable.

Radical-Mediated Transformations and Reductions

The Ge-Se bond can also undergo homolytic cleavage to generate organoselenyl radicals, which are key intermediates in a variety of carbon-carbon bond-forming reactions and other transformations.

Organoselenyl radicals (RSe•), such as the phenylselenyl radical (PhSe•), can be generated from precursors like diphenyl diselenide (PhSeSePh) under thermal or photochemical conditions. acs.orgmdpi.com One-electron reductive activation of compounds like R₃-Si-SePh can also produce alkyl silyl (B83357) radicals. acs.org These radicals are highly reactive species that can add to carbon-carbon multiple bonds. mdpi.com The generation of these radicals can be achieved through various methods, including the use of radical initiators like AIBN or by visible-light-induced processes, which offer milder and more environmentally friendly reaction conditions. mdpi.commdpi.com

Phenylselenyl radicals are widely employed in radical cyclization reactions to construct cyclic compounds. organic-chemistry.org In a typical sequence, the PhSe• radical adds to a carbon-carbon double or triple bond within a molecule, generating a carbon-centered radical. This radical can then cyclize onto another unsaturated moiety within the same molecule, forming a new ring and a new carbon-centered radical, which is subsequently trapped.

For example, the reductive radical cyclization of N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide using tris(trimethylsilyl)silane (B43935) (TTMSS) and AIBN under UV irradiation leads to the formation of the corresponding pyrrolidine (B122466) with high cis selectivity. organic-chemistry.org Such reactions demonstrate the power of selenium-mediated radical chemistry in constructing complex molecular architectures.

Table 2: Example of Radical Cyclization

Substrate Reagents Product Yield cis/trans Ratio Reference
N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide TTMSS, AIBN, UV irradiation Pyrrolidine derivative 74% 10/1 organic-chemistry.org

The phenylseleno group, once it has served its purpose in a synthetic sequence, can often be removed reductively to leave a carbon-hydrogen bond. This process, known as reductive deselenation, is a crucial step in many synthetic strategies that utilize organoselenium chemistry.

A common method for the reductive removal of the phenylseleno group involves the use of tin hydrides, such as triphenyltin (B1233371) hydride (Ph₃SnH). researchgate.net This reaction proceeds via a radical chain mechanism. The tin radical abstracts the selenium atom from the organoselenium compound, generating a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of the tin hydride to give the final product and regenerate the tin radical. This method has been successfully applied to the reduction of selenides and selenoacetals. researchgate.net

Alternative methods for the reductive removal of the phenylseleno group from α-phenylseleno carbonyl compounds involve the use of tellurolate anions. researchgate.net

Oxidative Transformations and Elimination Reactions

Oxidative transformations of germane, trimethyl(phenylseleno)- and related organoselenium compounds are a cornerstone of their application in creating carbon-carbon double bonds. These reactions typically proceed through a selenoxide intermediate, which then undergoes a syn-elimination to form an alkene.

The conversion of a selenoether to an alkene is a two-step process. The initial step involves the oxidation of the selenium atom to form a selenoxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide, ozone, or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org For substrates where the resulting alkene may be sensitive to oxidation, m-CPBA is a preferred oxidant as it can oxidize the selenide at temperatures below which the selenoxide decomposes. wikipedia.org The use of ozone is advantageous when clean byproducts are desired, as it yields only dioxygen. wikipedia.org

Once formed, the selenoxide undergoes a thermal syn-elimination reaction. This process is an intramolecular cyclization where the selenoxide oxygen acts as a base, abstracting a proton from a carbon atom beta to the selenium. This concerted process leads to the formation of a carbon-carbon double bond and a selenenic acid byproduct. The elimination of selenoxides is mechanistically related to the Cope reaction. wikipedia.org Most selenoxides are unstable and decompose to the corresponding alkenes at temperatures ranging from -50 to 40 °C. wikipedia.org

The selenoxide elimination reaction proceeds through a syn-elimination pathway, where the hydrogen and the selenium group are on the same side of the molecule in the transition state. wikipedia.org This stereochemical requirement has significant implications for the stereoselectivity of the resulting alkene. The conformation of the substrate during the elimination dictates the geometry of the newly formed double bond.

For acyclic systems, the reaction often exhibits high trans-selectivity in the formation of the alkene. wikipedia.org This is attributed to the preferred staggered conformation of the substrate leading to the transition state for elimination. The formation of conjugated double bonds is generally favored over non-conjugated ones. In cyclic systems, the formation of endocyclic double bonds is typically preferred over exocyclic ones, provided a syn-hydrogen is available within the ring. wikipedia.org

It is important to note that both the carbon and selenium atoms in the selenoxide can be stereogenic. Epimerization at these centers, which can be catalyzed by acid, may occur during the reaction and can influence the stereochemical outcome of the elimination. wikipedia.org

Transmetalation and Exchange Reactions with Other Organometallic Species

Information regarding the transmetalation and exchange reactions of germane, trimethyl(phenylseleno)- with other organometallic species is not extensively detailed in the provided search results. However, organoselenium compounds, in general, can participate in such reactions. These reactions would involve the transfer of the phenylseleno group from the germanium atom to another metal center. The feasibility and outcome of such reactions would depend on the relative electronegativities and bond strengths of the metals and the selenium atom.

Reactivity with Main Group and Transition Metal Reagents

The reactivity of germane, trimethyl(phenylseleno)- with main group and transition metal reagents is a broad area. While specific examples for this particular compound are not abundant in the provided search results, general principles of organogermanium and organoselenium chemistry can be applied. The Ge-Se bond can be cleaved by various reagents. For instance, reactions with strong nucleophiles or electrophiles could target this bond. The lone pair of electrons on the selenium atom can also coordinate to Lewis acidic metal centers, leading to the formation of coordination complexes.

Investigations into Hydrolytic Stability and Related Reactions

The hydrolytic stability of germane, trimethyl(phenylseleno)- is an important consideration for its storage and handling. While detailed studies on the hydrolysis of this specific compound are not available in the provided search results, the Ge-Se bond is generally expected to be susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis would likely lead to the formation of trimethylgermanol and benzeneselenol. The rate of hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts.

Coordination Chemistry and Organometallic Interactions

Ligand Properties and Coordination Modes of Trimethyl(phenylseleno)germane

Germane (B1219785), trimethyl(phenylseleno)- possesses a soft selenium donor atom, making it a potentially effective ligand for soft metal centers. The presence of the trimethylgermyl group, ((CH₃)₃Ge), influences the electronic and steric properties of the ligand. The electron-donating nature of the trimethylgermyl group can enhance the electron density on the selenium atom, thereby affecting its coordination ability.

The coordination of trimethyl(phenylseleno)germane to a metal center typically occurs through the selenium atom, which possesses lone pairs of electrons available for donation. This results in a terminal coordination mode (M-Se(Ph)Ge(CH₃)₃). Bridging coordination modes, where the selenium atom bonds to two or more metal centers, are also conceivable, particularly in the formation of polynuclear complexes. The steric bulk of the trimethylgermyl and phenyl groups can play a significant role in determining the coordination number and geometry of the resulting metal complexes, potentially favoring the formation of complexes with lower coordination numbers.

Synthesis of Coordination Complexes with Transition Metals

The synthesis of transition metal complexes involving trimethyl(phenylseleno)germane can be achieved through several synthetic routes. A common method involves the reaction of a suitable transition metal precursor, such as a metal halide or a metal carbonyl complex, with trimethyl(phenylseleno)germane. The reaction conditions, including the solvent, temperature, and stoichiometry of the reactants, are crucial in determining the outcome of the reaction and the nature of the resulting complex.

For instance, the reaction of trimethyl(phenylseleno)germane with a metal carbonyl complex may lead to the substitution of one or more carbonyl ligands, forming a complex where the germane derivative is directly coordinated to the transition metal. Another approach is the oxidative addition of the Ge-Se bond to a low-valent transition metal center, which would result in the formation of a complex containing both germyl (B1233479) and phenylseleno fragments attached to the metal.

Interactions with Main Group Metals and Metalloids

The interaction of trimethyl(phenylseleno)germane with main group metals and metalloids presents another facet of its coordination chemistry. Given the polar nature of the Ge-Se bond, this compound can react with highly reactive main group organometallic reagents. For example, reactions with organolithium or Grignard reagents could potentially lead to the cleavage of the Ge-Se bond, forming new organometallic species.

Furthermore, the selenium atom in trimethyl(phenylseleno)germane can act as a Lewis base towards Lewis acidic main group metal compounds, such as aluminum or gallium halides. These interactions would lead to the formation of adducts where the selenium atom is coordinated to the main group metal center. The stability and structure of these adducts would be influenced by the Lewis acidity of the main group metal compound and the steric constraints imposed by the substituents on both the germane and the metal.

Electronic and Geometric Considerations in Complex Formation

The formation of coordination complexes with trimethyl(phenylseleno)germane is governed by a combination of electronic and geometric factors. Electronically, the compatibility between the soft selenium donor and the soft nature of many transition and main group metals is a key driving force for complex formation. The energy and symmetry of the frontier orbitals of both the ligand and the metal center dictate the nature and strength of the resulting coordination bond.

Geometrically, the steric hindrance provided by the bulky trimethylgermyl and phenyl groups is a significant consideration. These groups can influence the bond angles and distances within the coordination sphere of the metal, and in some cases, may prevent the coordination of multiple ligands or favor specific isomeric forms. X-ray crystallography is a vital tool for the definitive determination of the geometric arrangement of these complexes in the solid state, providing precise information on bond lengths and angles. Computational modeling can also offer valuable insights into the electronic structure and preferred geometries of these complexes.

Theoretical and Computational Investigations of Trimethyl Phenylseleno Germane

Quantum Chemical Studies of Molecular Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and understanding the nature of the chemical bonds within a molecule. For trimethyl(phenylseleno)germane, a key area of interest is the Ge-Se bond.

Studies on related germanium-selenium compounds, such as germanium diselenide (GeSe₂) and germanium monoselenide (GeSe), provide insights into the nature of this bond. Quantum chemical bonding descriptors, including the number of electrons transferred and shared between atoms, have been used to quantify the bonding in these materials. nih.gov These analyses reveal that the Ge-Se bond possesses a significant covalent character, arising from the sharing of electrons between the germanium and selenium atoms. nih.gov

In trimethyl(phenylseleno)germane, the germanium atom is bonded to three methyl groups and the selenium atom of the phenylseleno group. Organogermanium compounds typically adopt a tetrahedral geometry around the germanium atom. wikipedia.org The Ge-C bonds are known to be stable, while the Ge-Se bond would be the most polar and reactive site in the molecule. The presence of the electron-donating trimethylgermyl group and the phenyl ring attached to the selenium will influence the electronic environment and, consequently, the bond lengths and angles of the entire molecule.

Table 1: Representative Bond Parameters for Germanium and Selenium Compounds

BondTypical Bond Length (Å)Bond Energy (kJ/mol)Notes
Ge-C1.95 - 2.00~250From various organogermanium compounds.
Ge-Se2.35 - 2.45~215Estimated from related chalcogenide glasses. researchgate.net
C-Se1.90 - 1.98~245From various organoselenium compounds.
Ge-Ge2.41 - 2.45~188For comparison. researchgate.net

This table presents typical or calculated values for related compounds and should be considered as an approximation for trimethyl(phenylseleno)germane.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. While specific reaction mechanisms involving trimethyl(phenylseleno)germane have not been detailed in the literature, general principles of computational reaction analysis can be applied.

For instance, the cleavage of the Ge-Se bond is likely a key step in many reactions of this compound. Computational methods could model this bond-breaking process, either homolytically to form germyl (B1233479) and selenyl radicals, or heterolytically. The choice of pathway would depend on the reaction conditions and the nature of the other reactants.

The investigation of a reaction mechanism would typically involve:

Locating Stationary Points: Optimization of the geometries of reactants, products, and any intermediates and transition states on the potential energy surface.

Frequency Calculations: To confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a located transition state connects the desired reactants and products.

By calculating the energy barriers associated with different potential pathways, a preferred reaction mechanism can be proposed.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant advantage of computational chemistry is the ability to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. For trimethyl(phenylseleno)germane, the ⁷⁷Se NMR chemical shift would be particularly informative. While direct predictions for this specific molecule are unavailable, data for related classes of organoselenium compounds can provide a reasonable estimate. netlify.app The chemical shift would be influenced by the electron-donating trimethylgermyl group.

Table 2: Representative ⁷⁷Se NMR Chemical Shifts for Related Organoselenium Compounds

Compound ClassTypical ⁷⁷Se Chemical Shift Range (ppm)
Dialkyl Selenides (R-Se-R')0 - 200
Aryl Alkyl Selenides (Ar-Se-R)150 - 400
Diaryl Selenides (Ar-Se-Ar')350 - 500
Silyl (B83357) Selenides (R₃Si-Se-R')-400 to -200

Data sourced from a general compilation of ⁷⁷Se NMR data. netlify.app The chemical shift for trimethyl(phenylseleno)germane is expected to fall within or near the range for aryl alkyl selenides, with some influence from the germanium atom.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. For trimethyl(phenylseleno)germane, key vibrational modes would include the Ge-C stretching and bending frequencies, the phenyl ring vibrations, and the Ge-Se stretching frequency. The Ge-Se stretch is expected to appear in the far-infrared region, typically below 400 cm⁻¹. Databases of molecular vibrational frequencies for a wide range of compounds can serve as a reference for these predictions. nist.gov

Energy Landscape and Conformational Analysis of Organogermanium Selenides

The three-dimensional structure and flexibility of a molecule are described by its conformational energy landscape. For trimethyl(phenylseleno)germane, rotation around the Ge-Se and C-Se single bonds will give rise to different conformers with varying energies.

Computational methods can be used to explore this energy landscape by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the lowest energy conformer (the global minimum) and any other stable conformers (local minima), as well as the energy barriers to rotation between them. The flexibility of the Ge-Se bond and the steric bulk of the trimethylgermyl and phenyl groups will be the primary factors determining the shape of the potential energy surface. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and physical properties.

Advanced Research Applications

Precursor Chemistry for Thin Film Deposition

The development of new precursor molecules is critical for advancing thin-film deposition technologies like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). An ideal precursor must be volatile, thermally stable enough to be transported into a reaction chamber, yet reactive enough to decompose cleanly on a substrate at a desired temperature. Germane (B1219785), trimethyl(phenylseleno)- possesses structural features that make it a promising candidate as a single-source precursor for germanium-selenium materials.

Germanium selenide (B1212193) (GeSe) has garnered significant attention as a next-generation semiconductor material. rsc.orgresearchgate.net Its appeal stems from a combination of favorable properties: its constituent elements are earth-abundant and have low toxicity, it possesses a suitable bandgap of approximately 1.14 eV for single-junction solar cells, and it exhibits a high absorption coefficient. rsc.orgresearchgate.net These characteristics make GeSe a promising candidate for applications in photovoltaics and as an ovonic threshold switch (OTS) in advanced memory devices. rsc.orgnih.gov The fabrication of high-quality, uniform GeSe thin films is essential for these technologies, driving the search for improved deposition methods and novel precursor compounds. researchgate.net

ALD and CVD are cornerstone techniques for manufacturing high-quality thin films for electronic devices. acs.org ALD, in particular, allows for highly conformal films with precise thickness control at the atomic level, which is crucial for creating three-dimensional device architectures. nih.govnih.gov

Currently, the deposition of GeSe films is often achieved using a dual-source approach, where separate germanium and selenium precursors are introduced into the reaction chamber. Common precursors include trichlorogermane (B72276) (HGeCl₃), germanium(II) bis[bis(trimethylsilyl)amide] (Ge[N(Si(CH₃)₃)₂]₂), and bis(trimethylsilyl)selenide ([(CH₃)₃Si]₂Se). nih.govnih.govbohrium.comresearchgate.net While effective, using two separate precursors can complicate process control.

Single-source precursors, which contain all the necessary elements in one molecule, are highly sought after as they can simplify the deposition process and potentially improve film stoichiometry. dtic.miluni-saarland.de Germane, trimethyl(phenylseleno)- is a molecule of significant interest in this context. It inherently provides the required 1:1 ratio of germanium to selenium. The trimethyl and phenyl groups are designed to confer volatility and thermal stability, allowing the molecule to be transported in the gas phase to a heated substrate where it can decompose to form a GeSe film. While specific use in published deposition studies is not yet widespread, its design principles align perfectly with the requirements for advanced ALD and CVD precursors. acs.orgillinois.edu

Table 1: Comparison of Precursors for GeSe Deposition

Precursor(s)Deposition MethodKey CharacteristicsReference
HGeCl₃ and [(CH₃)₃Si]₂SeALDDual-source; enables low-temperature deposition (70-150°C); forms stoichiometric GeSe. nih.govbohrium.comresearchgate.net
Ge[N(Si(CH₃)₃)₂]₂ and [(CH₃)₃Si]₂SeALDDual-source; allows for composition modulation of GeₓSe₁₋ₓ films. nih.gov
Ge(II) TriazenidesPotential for Vapor DepositionSingle-source Ge precursor; designed for high volatility and thermal stability. acs.org
Germane, trimethyl(phenylseleno)-Potential for ALD/CVDPotential single-source precursor containing both Ge and Se; volatility imparted by organic ligands.N/A

Methodologies in Stereoselective Organic Synthesis

Stereoselectivity—the preferential formation of one stereoisomer over another—is a fundamental goal in modern organic synthesis, particularly in the creation of pharmaceuticals and other biologically active molecules. masterorganicchemistry.com Organoselenium compounds are powerful reagents in this field, and the phenylseleno group is frequently used to direct the stereochemical outcome of a reaction.

The phenylseleno moiety within a molecule like Germane, trimethyl(phenylseleno)- can play a decisive role in the synthesis of chiral molecules. While research may more frequently feature related compounds like α-phenylseleno esters or α-phenylseleno alkyllithiums, the principles are directly applicable. For instance, the stereoselective Mannich-type reaction of chlorotitanium α-phenylseleno ester enolates with aldimines yields α-phenylseleno-β-amino esters with good to moderate diastereoselectivity. researchgate.net This reaction establishes two adjacent stereocenters with a controlled spatial relationship.

Furthermore, the products of such reactions are valuable intermediates for functional group interconversions. organic-chemistry.orgyoutube.com The α-phenylseleno-β-amino esters can be converted into other important structures, such as new α-phenylseleno-β-lactams, demonstrating the utility of the phenylseleno group as both a stereochemical controller and a synthetically versatile handle. researchgate.net Similarly, diastereomeric α-phenylseleno alkyllithium compounds, generated via selenium-lithium exchange, can be trapped with electrophiles like ketones or aldehydes. researchgate.net The ratio of the products reflects the equilibrium of the diastereomeric organolithium intermediates, providing insight into their relative stability and reactivity. researchgate.net These examples underscore the potential of the phenylseleno group in the target compound to facilitate complex, stereocontrolled bond formations. nih.gov

Table 2: Examples of Stereoselective Reactions Using Organoselenium Reagents

Reaction TypeOrganoselenium Reagent/IntermediateProductKey OutcomeReference
Mannich-Type ReactionChlorotitanium α-phenylseleno ester enolatesα-Phenylseleno-β-amino estersGood diastereoselectivity (syn-adduct favored). researchgate.net
Electrophilic Trappingα-Phenylseleno alkyllithium compoundsβ-Hydroxy-α-phenylseleno compoundsProduct ratio reflects diastereomeric equilibrium of the lithium intermediate. researchgate.net
Asymmetric SelenocyclizationN-Phenylselenophthalimide (N-PSP) with chiral catalystsPhenylseleno-functionalized tetrahydrofuransExcellent diastereo- and enantioselectivity. nih.gov

Emerging Catalytic Roles of Organogermanium Selenides

The search for new catalysts that are efficient, selective, and based on more sustainable elements is a major driver of chemical research. Organogermanium selenides, which unite both germanium and selenium within a single molecular framework, represent an intriguing and underexplored class of potential catalysts. Their catalytic promise can be inferred from the known activities of their constituent parts: organogermanium compounds and organoselenium compounds.

Organogermanium compounds have shown catalytic activity in a range of organic transformations, including the dimerization of alkenes, hydrosilylation of aldehydes, and Friedel-Crafts alkylations. mdpi.com Cobalt-organogermanium complexes, for example, have been developed as highly efficient catalysts for producing other functional organogermanium compounds under mild conditions. nih.gov

Independently, organoselenium compounds are widely recognized for their catalytic antioxidant properties, most notably as mimics of the selenoenzyme glutathione (B108866) peroxidase (GPx). researchgate.net This enzyme plays a crucial role in cellular detoxification by reducing harmful peroxides. Synthetic organoselenium compounds can replicate this activity through a redox cycle, and their effectiveness is highly dependent on the organic groups attached to the selenium atom. researchgate.netnih.gov

The combination of these two functionalities in a single molecule like Germane, trimethyl(phenylseleno)- suggests a potential for synergistic or novel catalytic behavior. The compound could theoretically participate in redox-based catalysis similar to GPx mimics, while the organogermanium center could influence reactivity or be involved in other catalytic cycles. mdpi.compaperpublications.org This dual-functionality positions organogermanium selenides as a promising frontier in the development of new catalytic systems.

Future Research Directions and Perspectives

Design of Novel Organogermanium Selenide (B1212193) Architectures for Enhanced Reactivity

The reactivity of Germane (B1219785), trimethyl(phenylseleno)- is intrinsically linked to its molecular architecture. Future research should focus on the systematic modification of this structure to tune its chemical behavior. By replacing the methyl groups with other alkyl or aryl substituents, it is possible to alter the steric and electronic environment around the germanium center. For instance, introducing bulkier groups could enhance the stability of the compound, while the incorporation of electron-withdrawing or -donating groups on the phenyl ring of the phenylseleno moiety could modulate the reactivity of the Ge-Se bond.

A key area of investigation will be the synthesis of derivatives with tailored properties for specific applications. For example, the introduction of chiral ligands could lead to the development of enantioselective reagents. Furthermore, the synthesis of oligomeric and polymeric structures containing the trimethyl(phenylseleno)germyl moiety could open up new avenues in materials science.

Proposed Structural Modification Anticipated Effect on Reactivity Potential Application
Replacement of methyl groups with bulkier alkyl groups (e.g., tert-butyl)Increased steric hindrance, enhanced thermal stability.Precursors for chemical vapor deposition.
Introduction of electron-donating groups (e.g., -OCH₃) on the phenyl ringIncreased nucleophilicity of the selenium atom.Enhanced reactivity in nucleophilic substitution reactions.
Introduction of electron-withdrawing groups (e.g., -CF₃) on the phenyl ringIncreased electrophilicity of the germanium center.Precursors for Lewis acid catalysis.
Incorporation of chiral substituentsInduction of stereoselectivity in reactions.Asymmetric synthesis.

Sustainable Synthesis and Green Chemistry Innovations

Developing environmentally benign synthetic routes to Germane, trimethyl(phenylseleno)- and its derivatives is a critical future research direction. Traditional organometallic syntheses often rely on hazardous reagents and volatile organic solvents. Future work should explore greener alternatives. This includes the investigation of solvent-free reaction conditions, the use of mechanochemistry (ball-milling), and the employment of catalysts that can operate under milder conditions. nih.gov

A significant goal will be to develop a catalytic synthesis of Germane, trimethyl(phenylseleno)- that minimizes waste and energy consumption. This could involve the direct coupling of a trimethylgermane with diphenyl diselenide using a reusable catalyst. The principles of atom economy will be central to these efforts, aiming to maximize the incorporation of starting materials into the final product. nih.gov

Exploration of New Mechanistic Pathways and Unconventional Reactivity

The Ge-Se bond in Germane, trimethyl(phenylseleno)- is a key feature that may give rise to novel reactivity. Future research should aim to elucidate the mechanistic pathways of its reactions. This includes detailed kinetic and computational studies to understand bond cleavage and formation processes. For instance, the potential for homolytic cleavage of the Ge-Se bond to generate germyl (B1233479) and selenyl radicals under thermal or photochemical conditions warrants investigation. Such radical intermediates could participate in a variety of useful organic transformations. rsc.org

Furthermore, the coordination chemistry of the selenium atom in Germane, trimethyl(phenylseleno)- could be explored. The lone pairs on the selenium atom may allow it to act as a ligand for transition metals, opening up possibilities for its use in catalysis and coordination polymer synthesis.

Development of Advanced Catalytic Systems

While organogermanium compounds are less explored in catalysis compared to their silicon and tin counterparts, they hold significant potential. wikipedia.orgwikipedia.orgpaperpublications.org Future research could focus on utilizing Germane, trimethyl(phenylseleno)- as a precursor for the synthesis of germanium-based catalysts. For example, its controlled decomposition could yield germanium selenide nanoparticles with catalytic activity. nih.gov

Another avenue of research is the use of Germane, trimethyl(phenylseleno)- as a ligand in transition metal catalysis. The electronic properties of the trimethyl(phenylseleno)germyl group could influence the activity and selectivity of a metal center in catalytic cycles such as cross-coupling reactions or polymerization. rsc.org The synthesis and catalytic evaluation of well-defined transition metal complexes bearing this ligand would be a key step in this direction.

Integration into Advanced Functional Materials and Nanomaterial Synthesis

Organogermanium compounds are valuable precursors for the synthesis of germanium-containing materials. acs.orgresearchgate.net Germane, trimethyl(phenylseleno)- could serve as a single-source precursor for the preparation of germanium selenide (GeSe) thin films or nanoparticles through techniques like chemical vapor deposition (CVD) or thermal decomposition. researchgate.net The properties of these materials are highly dependent on their size, morphology, and composition, all of which could potentially be controlled by the judicious choice of precursor and deposition conditions. nih.govresearchgate.net

The resulting germanium selenide nanomaterials have potential applications in electronics, optoelectronics, and thermoelectrics. Future work should focus on optimizing the synthesis of these materials from Germane, trimethyl(phenylseleno)- and characterizing their physical and chemical properties.

Material Synthesis Method Potential Application
Germanium Selenide (GeSe) Thin FilmsChemical Vapor Deposition (CVD)Photovoltaics, phase-change memory.
Germanium Selenide (GeSe) NanoparticlesThermal Decomposition in SolutionThermoelectrics, battery anodes.
Doped Germanium SelenideCo-decomposition with other precursorsTuning of electronic properties.

Hybrid Systems and Supramolecular Assemblies Involving Germane, Trimethyl(phenylseleno)-

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, offer exciting possibilities for Germane, trimethyl(phenylseleno)-. nih.gov The phenyl ring and the selenium atom in the molecule can participate in π-stacking and chalcogen bonding interactions, respectively. ethernet.edu.et These interactions could be harnessed to construct well-defined supramolecular architectures such as coordination polymers, liquid crystals, and gels.

Future research in this area would involve the design and synthesis of derivatives of Germane, trimethyl(phenylseleno)- that are programmed to self-assemble into specific structures. For example, the introduction of hydrogen bonding motifs could lead to the formation of extended networks. The resulting supramolecular materials could exhibit interesting optical, electronic, or sensing properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Germane, trimethyl(phenylseleno)-, and how can experimental protocols be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves selenation of trimethylgermane precursors using phenylselenol or diphenyl diselenide under inert atmospheres. For example, oxidative coupling protocols using K2S2O8 as a radical initiator have been reported to form C–Se bonds adjacent to carbonyl groups, with yields up to 68–85% under optimized conditions (e.g., dichloromethane solvent, 25°C) . Reproducibility requires strict control of reaction parameters (temperature, stoichiometry) and purification via chromatography (e.g., Et2O/hexane gradients) .

Q. How is the structural characterization of Germane, trimethyl(phenylseleno)- validated using spectroscopic and crystallographic techniques?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR for verifying substituent environments (e.g., phenylseleno group chemical shifts at δ 125–135 ppm for aromatic carbons) .
  • X-ray Crystallography : Bond lengths (e.g., Ge–Se ~2.35–2.45 Å) and angles (e.g., C–Ge–C ~109.5°) confirm tetrahedral geometry around germanium, as seen in analogous tris(trimethylsilyl)methyl compounds .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C9H13GeSe) .

Q. What safety protocols are critical for handling phenylseleno-germanium compounds in laboratory settings?

  • Methodological Answer :

  • Storage : Under nitrogen in airtight containers at ≤4°C to prevent oxidation .
  • PPE : Nitrile gloves, lab coats, and fume hoods for all manipulations due to selenium toxicity .
  • Waste Disposal : Neutralization with activated charcoal or specialized selenium scavengers before disposal .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of Germane, trimethyl(phenylseleno)- in radical-mediated C–Se bond formation?

  • Methodological Answer : Proposed mechanisms involve:

Radical Initiation : K2S2O8 decomposition generates sulfate radicals (SO4<sup>•−</sup>), abstracting hydrogen from substrates to form carbon-centered radicals.

Chain Propagation : Radical intermediates react with diphenyl diselenide, forming α-phenylseleno derivatives and regenerating phenylseleno radicals .

  • Validation Tools : Radical trapping experiments (e.g., TEMPO) and EPR spectroscopy to detect transient species .

Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., over-oxidation) during selenoxide elimination to α,β-unsaturated carbonyl compounds?

  • Methodological Answer :

  • Oxidant Control : Use stoichiometric H2O2 (1.2–1.5 eq.) to avoid excessive oxidation.
  • Solvent Selection : Polar aprotic solvents (e.g., CH2Cl2) stabilize intermediates and minimize side reactions.
  • Kinetic Monitoring : In situ FTIR or HPLC to track selenoxide intermediates and adjust reaction time (e.g., ≤30 min at 25°C) .

Q. What strategies resolve contradictions in reported biological activity data for phenylseleno-germanium compounds?

  • Methodological Answer :

  • Data Harmonization : Cross-validate cytotoxicity assays (e.g., MTT vs. resazurin) using standardized cell lines (e.g., HeLa, MCF-7) .
  • Batch Consistency : Ensure compound purity (>95% by HPLC) and exclude selenium oxide impurities, which may confound results .
  • Meta-Analysis : Compare IC50 values across studies while controlling for variables like exposure time and solvent (e.g., DMSO vs. PBS) .

Q. How can mixed-methods sampling improve the reliability of spectroscopic data in studies of organogermanium compounds?

  • Methodological Answer :

  • Concurrent Sampling : Combine purposive sampling (targeted selection of reaction conditions) with probabilistic sampling (randomized triplicate runs) to capture variability .
  • Triangulation : Cross-reference NMR, IR, and crystallographic data to confirm structural assignments .

Q. What computational methods complement experimental data in predicting the electronic properties of Germane, trimethyl(phenylseleno)-?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to predict bond dissociation energies (e.g., Ge–Se ~250 kJ/mol) and frontier orbital distributions .
  • MD Simulations : Model solvent effects on reactivity (e.g., solvation shells in CH2Cl2) using OPLS-AA force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.